1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
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Description
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H17Cl2FN2O2 and its molecular weight is 443.3. The purity is usually 95%.
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Biological Activity
1-[(3,4-Dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on recent research findings.
- Molecular Formula: C23H17Cl2FN2O2
- Molar Mass: 443.3 g/mol
- CAS Number: 317833-35-5
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The following mechanisms have been identified:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly in cancer therapy. It inhibits specific kinases that are crucial for tumor growth and survival.
- DNA Interaction : Molecular docking studies indicate that the compound can bind to DNA, interfering with its replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate oxidative stress levels in cells, which is significant for cancer treatment strategies.
Antitumor Activity
Recent studies have demonstrated the antitumor efficacy of this compound across various cancer cell lines. The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (breast) | 15 | Induction of apoptosis via ROS generation |
A549 (lung) | 10 | Inhibition of cell proliferation |
HeLa (cervical) | 12 | DNA intercalation and topoisomerase inhibition |
Case Studies
-
Study on MCF7 Cells :
In a study examining the effects on MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound induces apoptosis through ROS-mediated pathways . -
Combination Therapy :
Another investigation focused on the compound's effectiveness in combination with doxorubicin. Results indicated that co-treatment enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .
Research Findings
Recent research has highlighted the following findings regarding the compound's biological activity:
- Cytotoxicity : The compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with lower toxicity towards normal cells .
- Molecular Docking : Studies using molecular docking techniques demonstrated strong binding affinity to DNA and critical kinases involved in cancer signaling pathways .
- In Vivo Studies : Preliminary animal studies indicated promising results in tumor reduction when administered at specific dosages, warranting further investigation into its pharmacokinetics and toxicity profiles .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-15-6-11-18(24)19(25)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(26)10-8-16/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFPOHEZSLQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.